N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and pyrrole-containing compounds. The reaction conditions may involve:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions.
Step 3: Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrole or quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrrole-containing compounds: Such as porphyrins and pyrrolidines, studied for their biological activities.
Uniqueness
N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combined quinoline and pyrrole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-19(25)23-18-13-16(4-5-17(15)18)22-20(26)14-21(6-10-27-11-7-21)24-8-2-3-9-24/h2-5,8-9,12-13H,6-7,10-11,14H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
PZANAATTXAMGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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